molecular formula C17H19NO B8110824 6-(Furan-3-yl)-2,3-dihydrospiro[indene-1,4'-piperidine]

6-(Furan-3-yl)-2,3-dihydrospiro[indene-1,4'-piperidine]

Cat. No.: B8110824
M. Wt: 253.34 g/mol
InChI Key: ZWXHFSPQAZPQFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Furan-3-yl)-2,3-dihydrospiro[indene-1,4’-piperidine] is a complex organic compound that features a spirocyclic structure, incorporating both furan and indene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Furan-3-yl)-2,3-dihydrospiro[indene-1,4’-piperidine] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a furan derivative, followed by its reaction with an indene precursor in the presence of a suitable catalyst. The reaction conditions often involve the use of solvents like methanol or ethanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(Furan-3-yl)-2,3-dihydrospiro[indene-1,4’-piperidine] can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce hydrogenated forms of the compound.

Scientific Research Applications

6-(Furan-3-yl)-2,3-dihydrospiro[indene-1,4’-piperidine] has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound in studying spirocyclic chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which 6-(Furan-3-yl)-2,3-dihydrospiro[indene-1,4’-piperidine] exerts its effects is largely dependent on its interaction with specific molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets are subjects of ongoing research, with studies focusing on elucidating the compound’s bioactivity and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules that feature indene or furan moieties, such as spiro[indene-1,4’-piperidine] and spiro[furan-3-yl-2,3-dihydroindene]. These compounds share structural similarities but may differ in their chemical reactivity and biological activity.

Uniqueness

Its spirocyclic structure provides a rigid framework that can interact with biological targets in distinct ways, making it a valuable compound for research and development .

Properties

IUPAC Name

5-(furan-3-yl)spiro[1,2-dihydroindene-3,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-2-14(15-4-10-19-12-15)11-16-13(1)3-5-17(16)6-8-18-9-7-17/h1-2,4,10-12,18H,3,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXHFSPQAZPQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)C3=C1C=CC(=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.